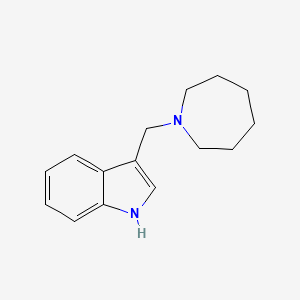![molecular formula C19H21N3O2S2 B2926808 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 1252918-00-5](/img/structure/B2926808.png)
2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide” is a chemical compound with the molecular formula C20H27N3O2S2 . It is a derivative of thieno[3,2-d]pyrimidine .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . Heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The molecule also contains a butyl group, an acetamide group, and a sulfanyl group attached to the thieno[3,2-d]pyrimidine core .Applications De Recherche Scientifique
Dual Inhibitory Activity
One significant application of this compound lies in its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Such compounds are highly sought after for their potential to interfere with the folate pathway, which is crucial for DNA synthesis and cell division. This makes them promising candidates for cancer therapy. For example, studies have identified compounds with a similar structure to 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide showing potent dual inhibitory activities against human TS and DHFR, indicating their potential in cancer treatment (Gangjee, Qiu, Li, Kisliuk, 2008).
Antitumor Activity
Another application is in the development of antitumor agents. The synthesis and evaluation of derivatives of thieno[3,2-d]pyrimidine have demonstrated potent anticancer activities against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells. Such compounds, sharing a core structural similarity with 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide, highlight the potential of these molecules in designing new anticancer drugs (Hafez, El-Gazzar, 2017).
Crystal Structure Analysis
Understanding the crystal structure of compounds related to 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide provides insights into their potential interactions with biological targets. Studies have revealed the crystal structures of similar compounds, which can inform the design of molecules with improved efficacy and selectivity (Subasri et al., 2016).
Quantum Chemical Analysis
Quantum chemical analysis of similar molecules has been used to explore their molecular structure, bonding interactions, and potential as antiviral agents, including against COVID-19. Such studies provide a deeper understanding of the compound's mechanism of action at the molecular level, paving the way for the development of targeted therapies (Mary et al., 2020).
Orientations Futures
The potential applications and future directions for this compound are not specified in the available literature. Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for various applications, including medicinal chemistry , suggesting potential areas of future research for this compound.
Propriétés
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-3-4-10-22-18(24)17-15(9-11-25-17)21-19(22)26-12-16(23)20-14-8-6-5-7-13(14)2/h5-9,11H,3-4,10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPXSOAFJQXMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



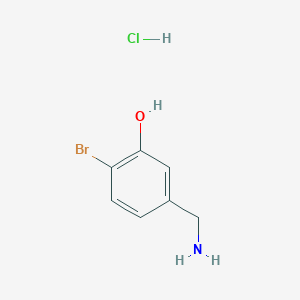
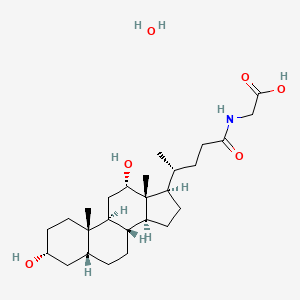


![1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(1H-benzimidazol-2-ylthio)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2926736.png)

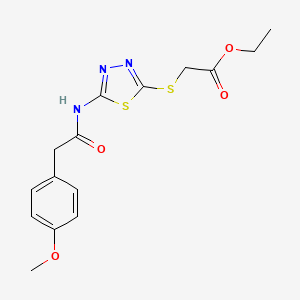
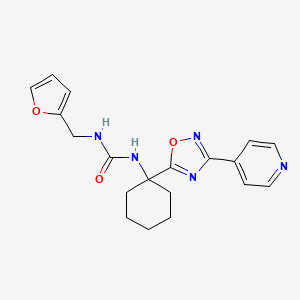
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2926741.png)

